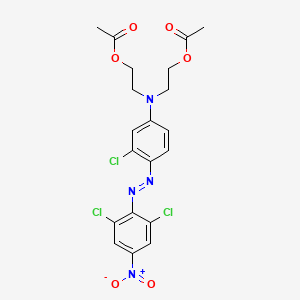

2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate

Description

The compound 2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate is an azo dye derivative characterized by a complex aromatic structure with multiple chloro and nitro substituents. These compounds are typically used in industrial applications, including textile dyeing and hair colorants, due to their chromophoric azo groups and stability . The diacetate ester modification in the target compound likely enhances solubility in organic matrices compared to its hydroxylated analogs .

Properties

CAS No. |

68938-64-7 |

|---|---|

Molecular Formula |

C20H19Cl3N4O6 |

Molecular Weight |

517.7 g/mol |

IUPAC Name |

2-[N-(2-acetyloxyethyl)-3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C20H19Cl3N4O6/c1-12(28)32-7-5-26(6-8-33-13(2)29)14-3-4-19(16(21)9-14)24-25-20-17(22)10-15(27(30)31)11-18(20)23/h3-4,9-11H,5-8H2,1-2H3 |

InChI Key |

MWYXQLHONLIBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Dichloro-4-nitroaniline

This intermediate is critical as the azo coupling partner. According to patent literature, 2,6-dichloro-4-nitroaniline is prepared by selective chlorination of 4-nitroaniline under acidic aqueous conditions using chlorine bleaching liquor in the presence of a stable dispersing agent. The process involves:

- Initial chlorination at low temperature (5–10 °C) to form 2-chloro-4-nitroaniline

- Further chlorination at 15–20 °C to convert the intermediate to 2,6-dichloro-4-nitroaniline

- Post-chlorination heating at 70 °C to complete the reaction

This method yields 2,6-dichloro-4-nitroaniline with purity ≥96% and yields around 90% of theoretical, minimizing impurities such as 2-chloro-4-nitroaniline.

| Step | Conditions | Outcome |

|---|---|---|

| Chlorination Stage 1 | 5–10 °C, aqueous acid, dispersant | 2-chloro-4-nitroaniline formed |

| Chlorination Stage 2 | 15–20 °C, same conditions | Conversion to 2,6-dichloro-4-nitroaniline |

| Post-chlorination heating | 70 °C, dispersant added again | Complete conversion, high purity |

Formation of the Azo Linkage

The azo bond (-N=N-) is typically formed by diazotization of the aromatic amine (3-chloro-4-aminophenyl derivative) followed by azo coupling with the 2,6-dichloro-4-nitroaniline or its derivative.

- Diazotization : The 3-chloro-4-aminophenyl compound is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperature (0–5 °C) to form the corresponding diazonium salt.

- Azo Coupling : The diazonium salt is then reacted with 2,6-dichloro-4-nitroaniline or its derivative under controlled pH and temperature to form the azo dye intermediate.

This step is sensitive to pH, temperature, and stoichiometry to ensure selective azo bond formation without side reactions.

Introduction of Bisethyl Diacetate Ester Groups

The final step involves esterification or acylation to introduce the bisethyl diacetate moieties on the imino nitrogen atoms of the azo compound.

- The bisethyl diacetate groups are introduced by reacting the azo intermediate containing free amino or hydroxyl groups with acetic anhydride or acetyl chloride under mild conditions.

- Solvents such as ethanol or other ester solvents can be used to facilitate the reaction.

- Reaction temperatures are controlled to avoid decomposition, typically ambient to 60 °C.

- The reaction is followed by purification steps such as recrystallization or solvent extraction to isolate the pure esterified product.

Summary Table of Preparation Steps

Research Findings and Notes

- The chlorination method for 2,6-dichloro-4-nitroaniline is well-documented with optimized conditions to minimize impurities and maximize yield.

- The azo coupling reaction is a classical method in dye chemistry and must be carefully controlled to avoid side products.

- Esterification to form bisethyl diacetate derivatives is a common functionalization to improve solubility and stability of azo dyes.

- No direct commercial synthesis protocols for this exact compound are publicly detailed in major chemical literature databases, but the preparation logically follows the above steps based on known chemistry of azo dyes and chloronitroaniline intermediates.

- The compound’s molecular complexity requires careful purification and characterization at each step to ensure product integrity.

Chemical Reactions Analysis

Hydrolysis of Acetate Ester Groups

The diacetate ester groups in this compound undergo hydrolysis under alkaline conditions to regenerate hydroxyl groups, forming 2,2'-((3-chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol. This reaction is critical for activating the dye during textile applications .

Reaction Conditions

| Parameter | Value/Description |

|---|---|

| pH | 9–11 (alkaline medium) |

| Temperature | 60–80°C |

| Catalyst | Sodium hydroxide or carbonate |

| Reaction Time | 30–60 minutes |

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl carbon, leading to cleavage of the acetyl group.

Azo Bond Reduction

The azo (-N=N-) linkage is susceptible to reductive cleavage, particularly in the presence of reducing agents like sodium dithionite (Na₂S₂O₄) or microbial action. This reaction produces aromatic amines, which are subject to regulatory scrutiny due to potential toxicity .

Reduction Pathways

-

Chemical Reduction :

Conducted in acidic media (pH 3–5) at 50–70°C.

-

Enzymatic Reduction :

Microbial enzymes (e.g., azoreductases) catalyze cleavage under anaerobic conditions, generating 3-chloro-4-aminophenol and 2,6-dichloro-4-nitroaniline as intermediates .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis, releasing toxic gases such as NOₓ, HCl, and CO. Key decomposition steps include:

-

Azo bond scission (180–220°C)

-

Ester group degradation (220–250°C)

-

Aromatic ring fragmentation (>250°C).

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Degradation Stage |

|---|---|---|

| 180–220 | 25–30 | Azo bond cleavage |

| 220–250 | 35–40 | Ester decomposition |

| 250–300 | 20–25 | Aromatic breakdown |

Photochemical Reactivity

The azo chromophore exhibits moderate photostability under UV-Vis irradiation. Prolonged exposure to sunlight (λ = 300–400 nm) induces cis-trans isomerization and partial degradation, reducing dye efficacy.

Lightfastness Properties

| Condition | Degradation Rate |

|---|---|

| UV light (312 nm) | 15–20% over 48h |

| Visible light | <5% over 72h |

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation due to its unique chemical structure. The presence of multiple functional groups allows for interactions with biological targets.

Antimicrobial Activity:

Research indicates that compounds similar to 2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate exhibit significant antimicrobial properties. A study demonstrated that derivatives of azo compounds can inhibit the growth of various bacterial strains, suggesting potential development as antimicrobial agents .

Antioxidant Properties:

Studies have shown that certain azo compounds possess antioxidant activities. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Dye Chemistry

The compound's azo group is indicative of its potential use in dye synthesis. Azo compounds are widely used as dyes due to their vibrant colors and stability.

Dyeing Applications:

The compound can be utilized in textile dyeing processes. The stability and colorfastness of azo dyes make them suitable for various materials, including cotton and wool. Research has indicated that the incorporation of halogenated phenyl groups enhances the dye's properties, leading to improved performance in dyeing applications .

Environmental Assessment

The compound has been identified as a high priority for ecological screening due to its potential environmental impact. Studies have assessed its behavior in aquatic environments and its toxicity to aquatic organisms .

Case Studies

Mechanism of Action

The mechanism of action of 2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate involves its interaction with molecular targets through its azo and imino groups. These interactions can lead to various biochemical and chemical effects, including the formation of reactive intermediates and the alteration of molecular pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Disperse Brown 1 (CAS 23355-64-8): Contains a bisethanol group instead of diacetate esters, with the same 2,6-dichloro-4-nitrophenylazo substituent .

- Disperse Blue 79:1 (CAS 3618-72-2) : Features a bromo-dinitrophenylazo group and diacetate esters, offering improved lightfastness .

- 2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol (CAS 3322): Lacks the dichloro substituents on the phenylazo group, affecting its absorption spectrum .

Physicochemical Properties

Key Findings :

- The diacetate esters in the target compound likely improve solubility in hydrophobic media compared to Disperse Brown 1’s bisethanol structure .

- Chloro and nitro substituents enhance UV absorption and colorfastness but may increase environmental persistence .

Environmental and Regulatory Considerations

- Regulatory Status : Canada’s Challenge Chemical Substances list flagged Disperse Brown 1 for environmental monitoring, while diacetate analogs like Disperse Blue 79:1 are subject to stricter handling protocols .

Biological Activity

2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate, also known by its CAS number 68938-64-7, is an azo compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C20H19Cl3N4O6

- Molecular Weight : 517.75 g/mol

- Synonyms : Disperse Brown 1, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate

Biological Activity Overview

The biological activity of azo compounds like 2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate can be attributed to their structural characteristics that often confer properties such as antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that certain azo compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : Azo dyes have been shown to inhibit the growth of various bacteria and fungi. The presence of chlorine and nitro groups in the structure can enhance this activity due to their electron-withdrawing effects, which may increase the compound's reactivity toward microbial cells .

Antitumor Activity

Azo compounds are also investigated for their potential antitumor effects:

- Case Study : In a study on similar azo compounds, it was found that modifications to the azo structure could lead to increased cytotoxicity against cancer cell lines. The incorporation of electron-withdrawing groups like nitro and chloro has been associated with enhanced activity against specific tumor types .

Toxicological Profile

The toxicological assessment of 2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate is crucial for understanding its safety profile:

- Ecotoxicity : Evaluations under the Canadian Environmental Protection Act indicated that this compound meets criteria for persistence and bioaccumulation. It poses ecological risks but is not prioritized for human health risk assessment due to limited exposure potential .

Research Findings Table

Q & A

Basic Question: What are the recommended spectroscopic techniques for confirming the molecular structure of this compound, and how can potential impurities be identified?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the azo (-N=N-), aromatic chloro, and acetate groups. Compare chemical shifts with structurally similar compounds, such as 2,2'-[[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]imino]bisethyl diacetate (CAS 55619-18-6) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities via fragmentation patterns.

- UV-Vis Spectroscopy: Characterize the azo chromophore’s (typically 400-600 nm for nitro-substituted azobenzenes) .

- Purity Assessment: Combine HPLC with diode-array detection (DAD) to identify impurities, referencing CAS 3025-41-0 for baseline chromatographic profiles .

Basic Question: How should researchers design a synthesis protocol for this compound, considering its complex azo and diacetate functionalities?

Answer:

- Step 1: Diazotization and Coupling

Start with 2,6-dichloro-4-nitroaniline. Diazotize using NaNO/HCl at 0–5°C, then couple with 3-chloro-4-aminophenol under alkaline conditions to form the azo intermediate . - Step 2: Acetylation

React the intermediate with acetic anhydride in the presence of a catalyst (e.g., pyridine) to protect hydroxyl groups as diacetates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) . - Step 3: Purification

Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water. Validate purity using melting point and HPLC .

Advanced Question: How can researchers resolve contradictory data on the compound’s stability in aqueous environments?

Answer:

- Controlled Hydrolysis Studies: Perform pH-dependent stability tests (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free imino or azo cleavage fragments) .

- Cross-Validation: Compare results with structurally analogous compounds, such as 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethanol (CAS 33229-34-4), to isolate variables like nitro vs. methyl substituents .

- Statistical Analysis: Apply ANOVA to assess significance of degradation rates under different conditions, using replicate experiments (n=4) to minimize error .

Advanced Question: What experimental strategies are recommended to study the environmental fate of this compound, particularly its photodegradation pathways?

Answer:

- Photolysis Setup: Exclude aqueous solutions to UV light (λ = 254–365 nm) in a photoreactor. Use dark controls to differentiate thermal vs. photolytic degradation .

- Product Identification: Employ LC-QTOF-MS to detect transient intermediates (e.g., nitroso or chlorinated byproducts). Reference Project INCHEMBIOL’s framework for abiotic transformations .

- Quantum Chemical Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites for bond cleavage using DFT (e.g., Gaussian 16) .

Advanced Question: How can researchers assess the compound’s potential bioaccumulation in aquatic ecosystems?

Answer:

- Partition Coefficient Determination: Measure log (octanol-water) via shake-flask method. Compare with structurally similar azobenzenes (e.g., log ≈ 3.5–4.5 for nitroaromatics) .

- Bioaccumulation Factor (BAF): Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) for 48–72 hours. Quantify tissue concentrations via GC-MS .

- Trophic Transfer Modeling: Use fugacity-based models (e.g., EQC Level III) to predict biomagnification potential in food chains .

Advanced Question: What methodologies are suitable for investigating the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

Answer:

- Spectroscopic Binding Studies:

- Fluorescence Quenching: Titrate the compound with bovine serum albumin (BSA) and measure emission at 340 nm. Calculate binding constants via Stern-Volmer plots.

- Circular Dichroism (CD): Monitor conformational changes in DNA (e.g., calf thymus) upon interaction .

- Molecular Docking: Use AutoDock Vina to simulate binding to DNA grooves or enzyme active sites. Validate with mutagenesis assays .

Advanced Question: How can contradictory solubility data in polar vs. nonpolar solvents be systematically addressed?

Answer:

- Solubility Screening: Use the shake-flake method in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Validate saturation via dynamic light scattering (DLS) .

- QSAR Modeling: Corporate Hansen solubility parameters (δ, δ, δ) to predict miscibility. Compare with analogs like 2,2'-[[3-carbamoyl-4-[(2-methoxy-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate (CAS in ).

- Thermodynamic Analysis: Calculate Gibbs free energy () via van’t Hoff plots from temperature-dependent solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.